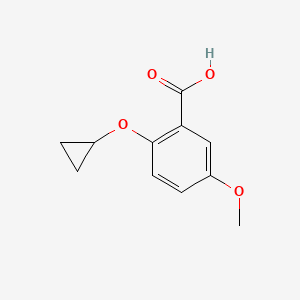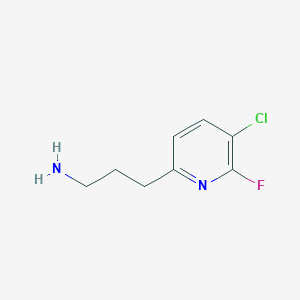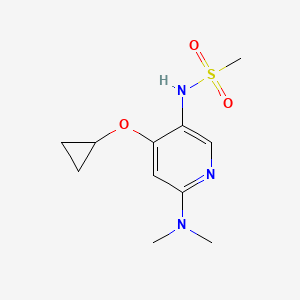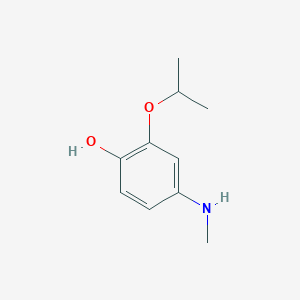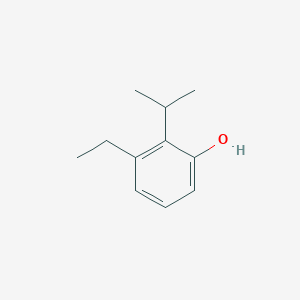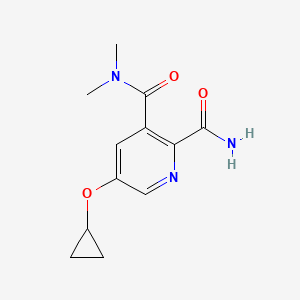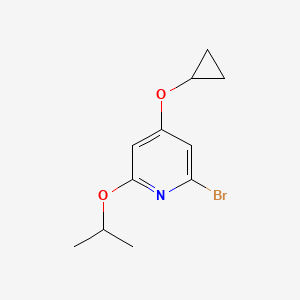
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine is a chemical compound with the molecular formula C11H14BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromo-6-isopropoxypyridine as a starting material . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl alcohol under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium alkoxides or amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while coupling reactions would result in biaryl compounds.
Applications De Recherche Scientifique
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: May be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-cyclopropoxy-6-isopropoxypyridine depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved would require further experimental investigation to elucidate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-isopropoxypyridine: A closely related compound with similar structural features.
2-Bromo-4-methoxypyridine: Another pyridine derivative with a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-Bromo-4-cyclopropoxy-6-isopropoxypyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which may confer distinct chemical and biological properties compared to other pyridine derivatives. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
2-bromo-4-cyclopropyloxy-6-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14BrNO2/c1-7(2)14-11-6-9(5-10(12)13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
VKQARJZAQONBNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=CC(=C1)OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


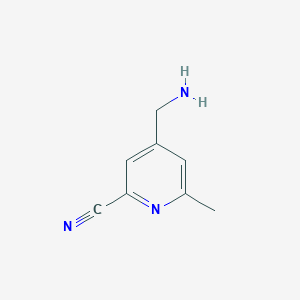
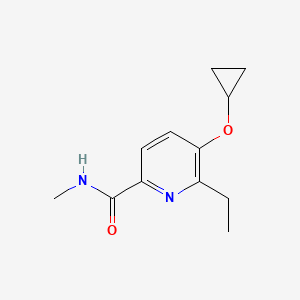
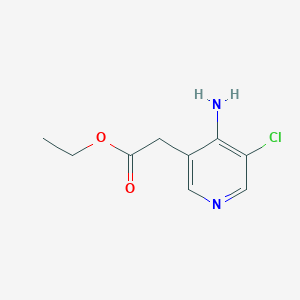
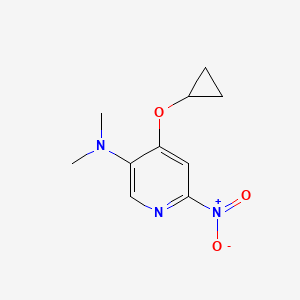
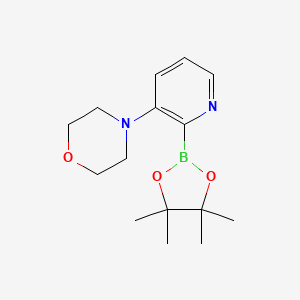

![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
